2-(Aminomethyl)-5-fluorophenol hydrochloride
Description
2-(Aminomethyl)-5-fluorophenol hydrochloride (hypothetical structure based on nomenclature) is a halogenated phenolic derivative featuring an aminomethyl (-CH2NH2) group at position 2 and a fluorine substituent at position 5 of the benzene ring. For instance, 2-amino-5-fluorophenol hydrochloride () and 5-(aminomethyl)-2-fluorophenol hydrochloride () share key structural motifs, such as halogenation and functionalized side chains, which influence physicochemical and biological properties .
Properties
IUPAC Name |
2-(aminomethyl)-5-fluorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLLKBCJKCILMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination Using N-Fluorobenzenesulfonimide (NFSI)
A robust method involves electrophilic fluorination of 2-(aminomethyl)phenol derivatives. In a protocol adapted from, lithiation of a Boc-protected aminomethylphenol intermediate precedes fluorination with NFSI:
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Lithiation :
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2-(tert-Butoxycarbonylaminomethyl)phenol is treated with LDA (lithium diisopropylamide) at −78°C in THF.
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Dual lithiation activates the aromatic ring at the para-position relative to the hydroxyl group.
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Fluorination :
Key Optimization :
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Excess NFSI (1.5 equiv.) minimizes di-fluorination byproducts.
Reductive Amination of Fluorinated Benzaldehyde Derivatives
Synthesis via Nitro Reduction and Salt Formation
This two-step approach, inspired by and, utilizes a fluorinated benzaldehyde intermediate:
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Nitro Intermediate Preparation :
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Hydrochloride Salt Formation :
Comparative Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Reductive amination | NaBH3CN, NH4OAc, MeOH, reflux | 85 | 95.2 | |
| Salt formation | HCl (g), EtOH, 0°C | 92 | 99.1 |
Multi-Step Synthesis from Fluorobenzoic Acid Derivatives
Liebeskind–Srogl Cross-Coupling Approach
Adapting methods from and, this route employs cross-coupling to install the aminomethyl group:
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Fluorinated Aryl Halide Preparation :
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Cross-Coupling :
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Deprotection and Salt Formation :
Mechanistic Insight :
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XPhos ligand enhances catalytic efficiency, reducing Pd loading to 2 mol%.
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Ethanol recrystallization improves purity to >99% by removing Pd residues.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Direct Fluorination | High regioselectivity, minimal side products | Requires cryogenic conditions | 65 |
| Reductive Amination | Scalable, mild conditions | Nitro intermediate purification challenges | 78 |
| Cross-Coupling | Flexible substrate scope | High catalyst cost | 62 |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-fluorophenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a phenol derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 2-(Aminomethyl)-5-fluorobenzaldehyde.
Reduction: 2-(Aminomethyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(Aminomethyl)-5-fluorophenol hydrochloride is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through modulation of specific signaling pathways. For instance, it has shown effectiveness against MCF-7 breast cancer cells by disrupting their metabolic pathways.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections. This is particularly relevant in the context of rising antibiotic resistance.
- Neuroprotective Effects : Some research suggests that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Chemical Synthesis
In organic synthesis, this compound serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:
- Oxidation : The phenolic group can be oxidized to form quinones.
- Reduction : The aminomethyl group can be reduced to primary amines.
- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles under specific conditions.
Biological Research
The compound's ability to interact with biological targets makes it a valuable biochemical probe:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which could lead to therapeutic effects in inflammatory conditions or cancer .
- Receptor Modulation : Its structural motifs may allow binding to receptor sites, altering their activity and influencing various biochemical pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Aminomethyl)-5-fluorophenol | Aminomethyl at position 2; Fluorine at position 5 | Potentially higher bioactivity due to specific substitutions |
| 4-(Aminomethyl)-2-fluorophenol | Aminomethyl at position 4; Fluorine at position 2 | Different biological activity profile |
| 3-(Aminomethyl)-4-fluorophenol | Aminomethyl at position 3; Fluorine at position 4 | Varying interaction with biological targets |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that it inhibits the growth of specific cancer cell lines by triggering apoptosis through modulation of signaling pathways related to cell survival.
- Antimicrobial Properties : Research indicates that structurally similar compounds exhibit antimicrobial activity against various pathogens, highlighting their potential use in clinical settings .
- Neuroprotective Effects : Initial investigations suggest that this compound may protect neuronal cells from degeneration, potentially benefiting conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Halogens vs. Alkyl Groups
Halogenation at position 5 significantly impacts reactivity and applications. For example:
- 2-Amino-5-fluorophenol hydrochloride () was synthesized in 19.2% yield via oxalyl chloride and HCl hydrolysis, demonstrating moderate efficiency .
- 2-Amino-5-bromophenol hydrochloride () achieved a higher yield (36.1%) under similar conditions, suggesting bromine’s steric bulk may stabilize intermediates .
- 2-Amino-5-methylphenol hydrochloride () showed 50.8% yield, indicating alkyl groups may enhance solubility or reduce side reactions .
Key Insight : Fluorine’s electron-withdrawing nature may reduce yields compared to bromine or methyl groups due to destabilization of reaction intermediates.
Aminomethyl vs. Amino Groups
The substitution of -NH2 with -CH2NH2 introduces steric and electronic differences:
- 5-(Aminomethyl)-2-fluorophenol hydrochloride () has a molecular weight of 177.6 g/mol and a SMILES string C1=CC(=C(C=C1CN)O)F, highlighting the aminomethyl group’s placement .
Impact: The aminomethyl group may enhance lipophilicity, affecting pharmacokinetic properties in drug design.
Positional Isomerism
- 3-(Aminomethyl)-5-fluorophenol hydrochloride () and 5-(aminomethyl)-2-fluorophenol hydrochloride () illustrate how substituent positions alter molecular geometry and interactions. For example, fluorine at position 2 vs. 5 could influence electronic distribution and binding affinity in biological targets .
Data Table: Structural Analogs and Key Properties
Biological Activity
2-(Aminomethyl)-5-fluorophenol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.59 g/mol. The presence of the fluorine atom and the aminomethyl group contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing its affinity for target sites. The fluorine atom increases lipophilicity, which can improve membrane permeability and metabolic stability .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications.
Anticancer Properties
The compound has been investigated for its anticancer activity. In studies involving breast cancer cell lines such as MCF-7 and MDA-MB-231, this compound demonstrated significant inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, such as cyclooxygenase (COX) and glutathione S-transferase (GST). Inhibition studies revealed that it could effectively block COX-2 activity, which is crucial in inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests moderate antimicrobial activity compared to standard antibiotics.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects on MCF-7 cells reported an IC50 value of approximately 15 µM for this compound. This indicates potent cytotoxic effects, warranting further exploration in clinical settings .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Aminomethyl)-5-fluorophenol | Aminomethyl group + fluorine | Antimicrobial, anticancer |
| 5-Fluoro-2-hydroxybenzylamine | Similar structure without aminomethyl | Reduced efficacy in anticancer studies |
| 4-Fluoroaniline | Amino group at para position | Different reactivity; limited biological data |
This table highlights the unique features of this compound compared to related compounds, emphasizing its enhanced biological activities due to specific structural elements.
Q & A
Q. 1.1. What are the established synthetic routes for 2-(aminomethyl)-5-fluorophenol hydrochloride, and what key intermediates are involved?
The synthesis typically involves amine formation followed by cyclocondensation . A documented pathway includes reacting 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate and 2-diethyl-aminoethyl chloride hydrochloride under controlled conditions to yield the target compound . Key intermediates include halogenated benzophenones and glycinate derivatives. Researchers should optimize reaction parameters (e.g., pH, temperature) to minimize side products like unreacted amines or undesired cyclization byproducts.
Q. 1.2. How can researchers verify the purity and structural integrity of this compound?
Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the fluorophenol moiety and aminomethyl group.
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for pharmacological studies) .
- Mass spectrometry (ESI-MS) to validate the molecular ion peak at m/z 177.60 (C₇H₉ClFNO) .
- Elemental analysis to verify chlorine and fluorine content.
Q. 1.3. What are the stability considerations for this compound under varying pH and temperature conditions?
The hydrochloride salt enhances stability compared to the free base. However:
- Aqueous solutions should be stored at pH 4–6 to prevent hydrolysis of the aminomethyl group.
- Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤–20°C in anhydrous conditions .
- Monitor for discoloration (yellowing), indicative of fluorophenol oxidation .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., hypnotic effects vs. no observed activity) may arise from:
- Impurity profiles : Use preparative HPLC to isolate fractions and retest .
- Isomerism : Chiral HPLC or capillary electrophoresis can detect enantiomeric impurities, which may alter pharmacological behavior .
- Batch variability : Cross-validate synthetic protocols across labs using shared reference standards .
Q. 2.2. What mechanistic insights exist for the fluorophenol group’s role in receptor binding?
The 5-fluoro substitution enhances electron-withdrawing effects, stabilizing hydrogen bonds with target receptors (e.g., GABAA). Computational docking studies (using software like AutoDock Vina) paired with SAR analyses of fluorinated analogs can elucidate steric and electronic contributions . Isotopic labeling (e.g., ¹⁸F) may track binding kinetics in vitro .
Q. 2.3. How can researchers optimize analytical methods for detecting trace degradation products?
Develop a UPLC-MS/MS method with:
- Mobile phase : 0.1% formic acid in acetonitrile/water (70:30 v/v).
- Column : C18 (2.1 × 100 mm, 1.7 µm).
- Detection : MRM transitions for the parent ion (m/z 177.6 → 141.1) and degradation products (e.g., dehalogenated species at m/z 139.5) . Validate method robustness via forced degradation studies (heat, light, oxidation).
Q. 2.4. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclocondensation to control stereochemistry .
- Crystallization-induced diastereomer resolution : Co-crystallize intermediates with chiral auxiliaries (e.g., tartaric acid) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
